Lipophilicity Modulation: XLogP3-AA Comparison Reveals a Distinct Partitioning Profile
The computed XLogP3-AA value for 4-Methoxy-3-(trifluoromethoxy)-DL-phenylalanine is -0.3, which is lower than the 4-(trifluoromethoxy) analog (0.1) but comparable to the 3-(trifluoromethoxy) analog (-0.2) [1]. This indicates that the addition of a methoxy group at the 4-position partially offsets the lipophilicity increase conferred by the trifluoromethoxy group, yielding a compound with a balanced logP that may favor aqueous solubility while retaining sufficient hydrophobicity for membrane interactions [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | -0.3 |
| Comparator Or Baseline | 4-(Trifluoromethoxy)-DL-phenylalanine: 0.1; 3-(Trifluoromethoxy)-DL-phenylalanine: -0.2; DL-Phenylalanine: ~-1.5 |
| Quantified Difference | ΔXLogP = -0.4 vs 4-OCF₃ analog; ΔXLogP = -0.1 vs 3-OCF₃ analog; ΔXLogP = +1.2 vs phenylalanine |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem, 2024 release) |
Why This Matters
Lipophilicity directly impacts compound distribution, permeability, and solubility in biological assays, making this distinct logP value a key selection criterion for lead optimization campaigns.
- [1] PubChem CID 66523527. 4-Methoxy-3-(trifluoromethoxy)-DL-phenylalanine. National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/1259979-50-4 View Source
- [2] PubChem CID 3721531. 4-(Trifluoromethoxy)-DL-phenylalanine. National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/174732-57-1 View Source
